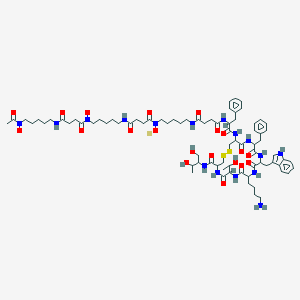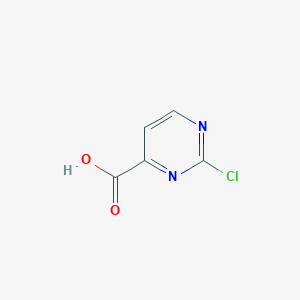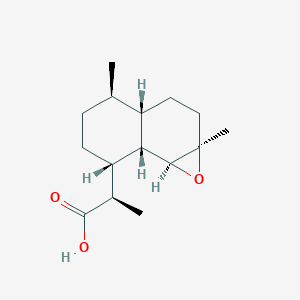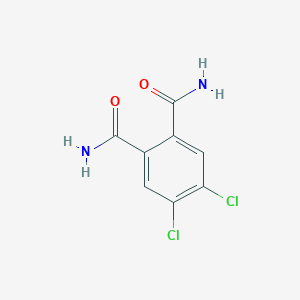
2,3,4-トリフルオロフェノール
概要
説明
2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .科学的研究の応用
触媒作用と重合:
2,3,4-トリフルオロフェノールは、オレフィン重合の担持触媒として機能します。研究者らは、特定の性質を持つポリマーの形成を促進する、ロード法におけるその使用を調査してきました。 さらに、それは光ファイバーの被覆のための樹脂化合物として使用することができます .
官能基化反応:
この化合物は、官能基化反応のための汎用性の高いビルディングブロックとして機能します。科学者らは、有機金属による部位選択的官能基化を調査してきました。 ハロゲンを含むフェノールを選択的に修飾することにより、研究者は特定の用途に合わせてその特性を調整できます .
生分解性研究:
2,3,4-トリフルオロフェノールの生分解と酸化生脱ハロゲン化は、19F核磁気共鳴(NMR)分光法を用いて研究されてきました。 その分解経路を理解することは、環境および毒性学的評価にとって不可欠です .
分析化学:
研究者は、間接酵素結合免疫吸着アッセイ(ELISA)に2,3,4-トリフルオロフェノールを使用してきました。 具体的には、それは2,4,6-トリクロロフェノールの生物学的モニタリングに貢献し、環境モニタリングと健康研究における関連性を示しています .
フッ素化試薬:
フッ素化ビルディングブロックのツールボックスの一部として、この化合物は合成化学において用途が見られます。 そのユニークなフッ素置換基は、有機分子にフッ素原子を導入することを可能にし、それらの特性または反応性を向上させます .
製薬および材料科学研究:
他の用途ほど広く探求されていませんが、2,3,4-トリフルオロフェノールは、創薬および材料科学において有望である可能性があります。その独特のフッ素パターンは、薬物結合相互作用または材料特性に影響を与える可能性があります。
要約すると、2,3,4-トリフルオロフェノールの多面的な用途は、触媒作用、官能基化、生分解性研究、分析化学、合成化学、製薬および材料科学研究への潜在的な貢献に及びます。そのユニークなフッ素配置は、さまざまな分野の科学者にとって貴重なツールとなっています。 🌟 <
Safety and Hazards
When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
2,3,4-Trifluorophenol is a fluorinated phenol compound
Mode of Action
It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.
Biochemical Pathways
For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Trifluorophenol. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .
生化学分析
Biochemical Properties
2,3,4-Trifluorophenol plays a significant role in biochemical reactions, particularly in the context of biodegradation and oxidative biodehalogenation. Studies using 19F nuclear magnetic resonance (NMR) spectra have shown that 2,3,4-Trifluorophenol undergoes biodegradation and oxidative biodehalogenation, indicating its interaction with enzymes and other biomolecules involved in these processes . The compound interacts with enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances.
Cellular Effects
2,3,4-Trifluorophenol has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially altering membrane properties. The compound’s interaction with lipid membranes can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 2,3,4-Trifluorophenol into lipid membranes has been shown to decrease the pKa values of certain probes, indicating changes in the local environment and potential impacts on cellular processes .
Molecular Mechanism
The molecular mechanism of 2,3,4-Trifluorophenol involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular responses. For example, the biodegradation of 2,3,4-Trifluorophenol involves its interaction with enzymes that catalyze the removal of halogen atoms, resulting in the compound’s breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trifluorophenol can change over time due to its stability and degradation. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that 2,3,4-Trifluorophenol undergoes biodegradation, leading to its transformation into less harmful substances over time
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluorophenol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. Studies on the dosage effects of 2,3,4-Trifluorophenol in animal models have shown that the compound’s toxicity increases with higher doses, potentially leading to harmful effects on cellular function and overall health .
Metabolic Pathways
2,3,4-Trifluorophenol is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s biodegradation and oxidative biodehalogenation involve enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 2,3,4-Trifluorophenol within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to interact with specific transporters, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within cells and tissues .
Subcellular Localization
2,3,4-Trifluorophenol’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to specific compartments or organelles within the cell. These interactions can affect the compound’s activity and function, potentially influencing cellular processes and responses .
特性
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?
A1: Research demonstrates the impressive regioflexibility of 2,3,4-trifluorophenol in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.
Q2: What spectroscopic techniques provide insight into the electronic structure of 2,3,4-trifluorophenol?
A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of 2,3,4-trifluorophenol's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)

![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)




